molecular formula C18H16N4O4S B11648265 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]amino]propanenitrile

3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]amino]propanenitrile

Cat. No.: B11648265
M. Wt: 384.4 g/mol
InChI Key: PTMWYYLKJMNQSR-UDWIEESQSA-N
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Description

2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}ETHYL CYANIDE is a complex organic compound that features a benzisothiazole moiety, a hydrazone linkage, and a cyanide group. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}ETHYL CYANIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzisothiazole Moiety: This can be achieved through the cyclization of appropriate precursors under oxidative conditions.

    Hydrazone Formation: The hydrazone linkage is formed by reacting a hydrazine derivative with an aldehyde or ketone.

    Cyanide Introduction: The cyanide group can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions could target the hydrazone linkage or the benzisothiazole moiety.

    Substitution: The cyanide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a useful intermediate in organic synthesis.

Biology

In biological research, compounds with benzisothiazole moieties are often studied for their potential as enzyme inhibitors or antimicrobial agents.

Medicine

Industry

In industry, such compounds could be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}ETHYL CYANIDE would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzisothiazole Derivatives: Compounds with similar benzisothiazole structures.

    Hydrazone Derivatives: Compounds featuring hydrazone linkages.

    Cyanide-Containing Compounds: Organic molecules with cyanide groups.

Uniqueness

The uniqueness of 2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}ETHYL CYANIDE lies in its combination of these three functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C18H16N4O4S

Molecular Weight

384.4 g/mol

IUPAC Name

3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]amino]propanenitrile

InChI

InChI=1S/C18H16N4O4S/c1-26-16-11-13(7-8-15(16)23)12-20-22(10-4-9-19)18-14-5-2-3-6-17(14)27(24,25)21-18/h2-3,5-8,11-12,23H,4,10H2,1H3/b20-12+

InChI Key

PTMWYYLKJMNQSR-UDWIEESQSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N(CCC#N)C2=NS(=O)(=O)C3=CC=CC=C32)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NN(CCC#N)C2=NS(=O)(=O)C3=CC=CC=C32)O

Origin of Product

United States

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